molecular formula C15H20O4 B8401354 6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

Cat. No. B8401354
M. Wt: 264.32 g/mol
InChI Key: ASTNHKNECXYWIV-UHFFFAOYSA-N
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Patent
US05646149

Procedure details

A solution of 6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman (74.11 g, 266.25 mmol), and concentrated sulfuric acid (2.5 mL) in a mixture of acetone (375 mL) and water 300 mL) was added to a distillation apparatus and warmed at reflux. Distillant was collected until the still head temperature reached 92° C. (about 1.5 h). The slurry was allowed to cool to 70° C. and 240 mL of acetone was added. The resulting mixture was allowed to cool to ambient temperature and the solid that formed was collected filtration. The solid was recrystallized from acetone and dried in a vacuum oven at 60° C. to afford 53.9 g (76.7% yield) of the desired product as a tan solid.
Name
6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman
Quantity
74.11 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
76.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([O:18]C)([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].S(=O)(=O)(O)O>CC(C)=O.O>[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([OH:18])([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman
Quantity
74.11 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
375 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a distillation apparatus
TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
Distillant was collected until the still head temperature
CUSTOM
Type
CUSTOM
Details
reached 92° C.
CUSTOM
Type
CUSTOM
Details
(about 1.5 h)
Duration
1.5 h
ADDITION
Type
ADDITION
Details
240 mL of acetone was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solid that formed
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: PERCENTYIELD 76.7%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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